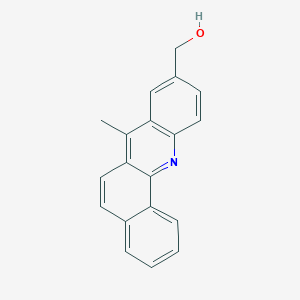
9-Hydroxymethyl-7-methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxymethyl-7-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
Recent studies have highlighted the significant anti-cancer properties of acridine derivatives, including 9-hydroxymethyl-7-methylbenz(c)acridine. Research indicates that acridine compounds can act as effective inhibitors of various cancer cell lines through different mechanisms.
Case Studies
- A study demonstrated that acridine derivatives had cytotoxic effects on human cervical (HeLa) and liver (HepG2) cancer cell lines, with IC50 values indicating potent anti-cancer activity .
- Another research effort synthesized a new series of 9-anilinoacridines that showed promising anti-proliferative activity against various cancer cell lines, suggesting potential for clinical applications .
Photodynamic Therapy
The compound has also been explored for use in photodynamic therapy (PDT), where light-sensitive drugs are activated by specific wavelengths of light to produce reactive oxygen species that kill cancer cells.
- Acridine derivatives have been identified as effective photosensitizers due to their ability to generate singlet oxygen upon light activation. This property enhances their therapeutic efficacy against tumors when combined with laser treatment .
Antibacterial Properties
Beyond anti-cancer applications, this compound exhibits antibacterial activity against a range of pathogens.
Case Studies
- Research has demonstrated that certain acridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
Eigenschaften
CAS-Nummer |
160543-02-2 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Key on ui other cas no. |
160543-02-2 |
Synonyme |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















